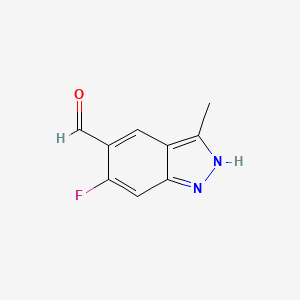
6-chloro-5-methylpyridazine-3-carbaldehyde
Descripción general
Descripción
6-chloro-5-methylpyridazine-3-carbaldehyde is a heterocyclic compound containing a pyridazine ring substituted with a chlorine atom at the 6th position and a methyl group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-methylpyridazine-3-carbaldehyde typically involves the chlorination of 5-methyl-3-pyridazinecarbaldehyde. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-5-methylpyridazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: 6-Chloro-5-methyl-3-pyridazinecarboxylic acid.
Reduction: 6-Chloro-5-methyl-3-pyridazinecarbinol.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-chloro-5-methylpyridazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-chloro-5-methylpyridazine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-3-methylpyridazinecarbaldehyde
- 6-Methyl-3-pyridazinecarbaldehyde
- 3-Chloro-5-methylpyridazinecarbaldehyde
Uniqueness
6-chloro-5-methylpyridazine-3-carbaldehyde is unique due to the specific positioning of the chlorine and methyl groups on the pyridazine ring, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties and advantages in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C6H5ClN2O |
|---|---|
Peso molecular |
156.57 g/mol |
Nombre IUPAC |
6-chloro-5-methylpyridazine-3-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c1-4-2-5(3-10)8-9-6(4)7/h2-3H,1H3 |
Clave InChI |
HNPIUEQVXGZYFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN=C1Cl)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[1,3]dioxol-5-yl)-3-benzyloxy-6-acetamido-4H-1-benzopyran-4-one](/img/structure/B8660525.png)



![5-bromo-6-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8660545.png)
![2-{2-[(3-Methyloxiran-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B8660560.png)


![6-bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B8660584.png)




